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Compound of Interest

Compound Name:
(R)-2-Amino-1,1,1-trifluoropropane

hydrochloride

Cat. No.: B573325 Get Quote

A guide for researchers and drug development professionals on the structural landscape of

(R)-2-Amino-1,1,1-trifluoropropane hydrochloride analogues, offering insights into their

solid-state conformations and intermolecular interactions through X-ray crystallography.

While a direct crystallographic analysis of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride
is not publicly available, this guide provides a comparative overview of closely related chiral

trifluoromethylated amine derivatives whose crystal structures have been determined. This

information is crucial for understanding the conformational preferences and non-covalent

interactions that the trifluoromethyl group imparts, which are key aspects in rational drug design

and development.

This guide presents crystallographic data from two key studies, offering a glimpse into the

structural chemistry of a Boc-protected γ-trifluoromethylated allylic amine and its isomerized

product, as well as a complex trifluoromethylated monoterpene amino alcohol. These examples

serve as valuable proxies for understanding the potential solid-state behavior of (R)-2-Amino-
1,1,1-trifluoropropane hydrochloride derivatives.

Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for three relevant chiral

trifluoromethylated amine derivatives. These compounds, while structurally more complex than

the parent (R)-2-Amino-1,1,1-trifluoropropane hydrochloride, provide valuable insights into

the influence of the trifluoromethyl group on molecular packing and conformation.
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Table 1: Crystal Data and Structure Refinement for Boc-Protected Chiral Trifluoromethylated

Amines
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Parameter
CCDC 2129456 (Allylic
Amine 4d Derivative)

CCDC 2129457 (Aliphatic
Amine 6d Derivative)

Empirical Formula C₂₀H₂₈F₃NO₂ C₂₀H₂₈F₃NO₂

Formula Weight 371.43 371.43

Temperature (K) 100(2) 100(2)

Wavelength (Å) 1.54178 1.54178

Crystal System Orthorhombic Monoclinic

Space Group P2₁2₁2₁ P2₁

Unit Cell Dimensions

a (Å) 6.0961(2) 10.0493(3)

b (Å) 15.6593(5) 6.1303(2)

c (Å) 21.0336(7) 16.9458(5)

α (°) 90 90

β (°) 90 97.896(3)

γ (°) 90 90

Volume (Å³) 2007.83(11) 1032.25(5)

Z 4 2

Density (calculated) (Mg/m³) 1.229 1.195

Absorption Coefficient (mm⁻¹) 0.762 0.741

F(000) 792 396

Data Collection & Refinement

Theta range for data collection

(°)
4.22 to 74.48 5.21 to 74.48

Reflections collected 14353 7512

Independent reflections 3943 [R(int) = 0.033] 3824 [R(int) = 0.021]
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Goodness-of-fit on F² 1.04 1.04

Final R indices [I>2sigma(I)] R₁ = 0.029, wR₂ = 0.074 R₁ = 0.029, wR₂ = 0.073

R indices (all data) R₁ = 0.029, wR₂ = 0.074 R₁ = 0.029, wR₂ = 0.073

Absolute structure parameter 0.04(4) 0.03(3)

Table 2: Crystal Data and Structure Refinement for a Trifluoromethylated Monoterpene Amino

Alcohol (Compound 16)
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Parameter CCDC 2191818 (Compound 16)

Empirical Formula C₁₃H₂₂F₃NO

Formula Weight 265.32

Temperature (K) 298(2)

Wavelength (Å) 0.71073

Crystal System Orthorhombic

Space Group P2₁2₁2₁

Unit Cell Dimensions

a (Å) 7.8532(5)

b (Å) 15.7765(9)

c (Å) 19.0439(12)

α (°) 90

β (°) 90

γ (°) 90

Volume (Å³) 2359.5(3)

Z 8

Density (calculated) (Mg/m³) 1.493

Absorption Coefficient (mm⁻¹) 0.128

F(000) 1136

Data Collection & Refinement

Theta range for data collection (°) 2.1 to 28.3

Reflections collected 19485

Independent reflections 5452 [R(int) = 0.033]

Goodness-of-fit on F² 1.04
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Final R indices [I>2sigma(I)] R₁ = 0.041, wR₂ = 0.093

R indices (all data) R₁ = 0.054, wR₂ = 0.100

Absolute structure parameter -0.1(6)

Experimental Protocols
Detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the

presented compounds are crucial for reproducibility and for informing the design of new

experiments.

Synthesis and Crystallization of Boc-Protected Chiral
Trifluoromethylated Amines (CCDC 2129456 & 2129457)
Synthesis of the Boc-Protected Allylic Amine (Derivative of 4d): The synthesis of the parent

allylic amine was achieved through a titanium(IV) ethoxide-mediated reaction between the

corresponding aldehyde and (R)-2-amino-1,1,1-trifluoropropane. The resulting imine was then

reduced using diisobutylaluminium hydride (DIBAL-H). The final Boc-protected derivative was

prepared by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a

suitable base.

Isomerization and Synthesis of the Boc-Protected Aliphatic Amine (Derivative of 6d): The chiral

allylic amine was subjected to a stereospecific isomerization catalyzed by 1,5,7-

triazabicyclo[4.4.0]dec-5-ene (TBD). The resulting enamine intermediate was then reduced in a

one-pot protocol using DIBAL-H to yield the aliphatic amine. Subsequent protection with Boc₂O

afforded the final product for crystallization.

Crystallization: Single crystals suitable for X-ray diffraction were obtained for the Boc-

derivatives. While specific crystallization conditions are often proprietary or require extensive

screening, a general approach involves dissolving the purified compound in a minimal amount

of a suitable solvent (e.g., ethyl acetate, dichloromethane) and then slowly introducing a less

polar solvent (e.g., hexane, pentane) to induce crystallization. Vapor diffusion techniques are

also commonly employed.
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Synthesis and Crystallization of Trifluoromethylated
Monoterpene Amino Alcohol (CCDC 2191818)
Synthesis: The synthesis of the trifluoromethylated monoterpene amino alcohol involved a

multi-step sequence starting from a natural monoterpenoid. A key step was the nucleophilic

trifluoromethylation of a β-keto-benzyl-O-oxime intermediate using the Ruppert-Prakash

reagent (TMSCF₃). The resulting trifluoromethylated oxime was then reduced with lithium

aluminium hydride (LiAlH₄) to yield the corresponding amino alcohol.

Crystallization: A single crystal of the free amine (Compound 16) was obtained after alkaline

extraction of the corresponding hydrochloride salt with diethyl ether.[1] This suggests that

crystallization was achieved from a solution in a volatile organic solvent.

X-ray Diffraction Data Collection and Structure
Refinement
For all three structures, X-ray diffraction data were collected on a diffractometer equipped with

either a Cu Kα or Mo Kα radiation source, typically at cryogenic temperatures (100 K or 298 K)

to minimize thermal motion. The structures were solved using direct methods and refined by

full-matrix least-squares on F². Hydrogen atoms were generally placed in calculated positions

and refined using a riding model.

Visualizations
The following diagrams illustrate the general workflow for obtaining and analyzing the crystal

structure of a novel compound, as well as a logical relationship for considering alternative

analytical methods.
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Synthesis & Purification
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Target Compound:
(R)-2-Amino-1,1,1-trifluoropropane

hydrochloride Derivative

X-ray Crystallography

No suitable crystals obtained

Alternative Analytical Methods

Failure

Computational Modeling
(Conformational analysis)

Success

NMR Spectroscopy
(e.g., NOESY for conformation)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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trifluoropropane-hydrochloride-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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